molecular formula C20H26FN5O B12242670 4-Cyclobutyl-6-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine

4-Cyclobutyl-6-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine

Cat. No.: B12242670
M. Wt: 371.5 g/mol
InChI Key: MJMWKRMKKYDSRS-UHFFFAOYSA-N
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Description

4-Cyclobutyl-6-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a complex organic compound characterized by its unique structure, which includes a cyclobutyl ring, a piperidine ring, and a pyrimidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutyl-6-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutyl-6-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenated compounds, nucleophiles like amines or thiols

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.

Biology

In biological research, 4-Cyclobutyl-6-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine is investigated for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a candidate for further drug development and clinical trials.

Industry

In the industrial sector, this compound could be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 4-Cyclobutyl-6-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclobutyl-6-(4-{[(6-methyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine
  • 4-Cyclobutyl-6-(4-{[(6-ethyl-5-chloropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine

Uniqueness

Compared to similar compounds, 4-Cyclobutyl-6-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine may exhibit unique properties due to the presence of the fluorine atom and the specific arrangement of its functional groups

Properties

Molecular Formula

C20H26FN5O

Molecular Weight

371.5 g/mol

IUPAC Name

4-[[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methoxy]-6-ethyl-5-fluoropyrimidine

InChI

InChI=1S/C20H26FN5O/c1-2-16-19(21)20(25-13-22-16)27-11-14-6-8-26(9-7-14)18-10-17(23-12-24-18)15-4-3-5-15/h10,12-15H,2-9,11H2,1H3

InChI Key

MJMWKRMKKYDSRS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)OCC2CCN(CC2)C3=NC=NC(=C3)C4CCC4)F

Origin of Product

United States

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